molecular formula C13H9Cl2N5O2 B12814781 Pyrimido(5,4-e)-1,2,4-triazine-5,7-(1H,6H)-dione, 3-(3,4-dichlorophenyl)-1,6-dimethyl- CAS No. 42285-69-8

Pyrimido(5,4-e)-1,2,4-triazine-5,7-(1H,6H)-dione, 3-(3,4-dichlorophenyl)-1,6-dimethyl-

Cat. No.: B12814781
CAS No.: 42285-69-8
M. Wt: 338.15 g/mol
InChI Key: WXPVEFQJXLQDFO-UHFFFAOYSA-N
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Description

NSC 280173:

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of NSC 280173 involves the reaction of 3,4-dichloroaniline with 1,6-dimethyluracil in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: : Industrial production of NSC 280173 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: : NSC 280173 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of NSC 280173 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    NSC 280174: Similar structure but with different substituents.

    NSC 280175: Another analog with variations in the aromatic ring.

Uniqueness: : NSC 280173 is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research applications .

Properties

CAS No.

42285-69-8

Molecular Formula

C13H9Cl2N5O2

Molecular Weight

338.15 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C13H9Cl2N5O2/c1-19-12(21)9-11(17-13(19)22)20(2)18-10(16-9)6-3-4-7(14)8(15)5-6/h3-5H,1-2H3

InChI Key

WXPVEFQJXLQDFO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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